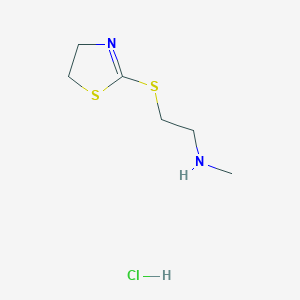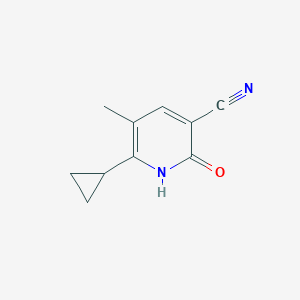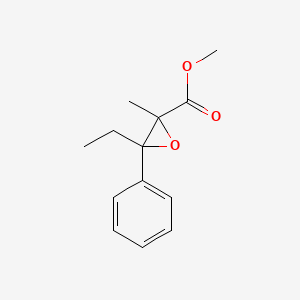
2-(4-bromophenyl)-4-methylPyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-4-methylPyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of a bromine atom on the phenyl ring and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4-methylPyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylpyridine.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-methylpyridine in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-4-methylPyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like ether or THF, and temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and temperatures ranging from 0°C to 100°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or ethanol, and temperatures ranging from 0°C to room temperature.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
2-(4-bromophenyl)-4-methylPyridine has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in biological studies to investigate its effects on various biological pathways and targets.
Material Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Agrochemicals: Used in the synthesis of agrochemical compounds for pest control and crop protection.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-4-methylPyridine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring and the methyl group on the pyridine ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenyl)-4-methylPyridine: Similar structure with a chlorine atom instead of a bromine atom.
2-(4-fluorophenyl)-4-methylPyridine: Similar structure with a fluorine atom instead of a bromine atom.
2-(4-iodophenyl)-4-methylPyridine: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
2-(4-bromophenyl)-4-methylPyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making the compound versatile for different applications. Additionally, the combination of the bromine atom and the methyl group on the pyridine ring enhances its binding affinity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H10BrN |
|---|---|
Poids moléculaire |
248.12 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4-methylpyridine |
InChI |
InChI=1S/C12H10BrN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3 |
Clé InChI |
DEGAQWXCUKVJBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















